molecular formula C20H14N2O2 B11105116 2-amino-7-hydroxy-4-(naphthalen-1-yl)-4H-chromene-3-carbonitrile

2-amino-7-hydroxy-4-(naphthalen-1-yl)-4H-chromene-3-carbonitrile

Cat. No.: B11105116
M. Wt: 314.3 g/mol
InChI Key: MFBQDVIBFBSHLQ-UHFFFAOYSA-N
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Description

2-amino-7-hydroxy-4-(naphthalen-1-yl)-4H-chromene-3-carbonitrile is a synthetic organic compound that belongs to the class of chromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-hydroxy-4-(naphthalen-1-yl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-1-naphthaldehyde with malononitrile in the presence of a base, followed by cyclization and amination steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 7-position can undergo oxidation to form a ketone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 7-keto derivative.

    Reduction: 3-amino derivative.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery.

    Industry: Possible applications in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-amino-7-hydroxy-4-(naphthalen-1-yl)-4H-chromene-3-carbonitrile would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the naphthalen-1-yl and amino groups in 2-amino-7-hydroxy-4-(naphthalen-1-yl)-4H-chromene-3-carbonitrile may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C20H14N2O2

Molecular Weight

314.3 g/mol

IUPAC Name

2-amino-7-hydroxy-4-naphthalen-1-yl-4H-chromene-3-carbonitrile

InChI

InChI=1S/C20H14N2O2/c21-11-17-19(15-7-3-5-12-4-1-2-6-14(12)15)16-9-8-13(23)10-18(16)24-20(17)22/h1-10,19,23H,22H2

InChI Key

MFBQDVIBFBSHLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3C4=C(C=C(C=C4)O)OC(=C3C#N)N

Origin of Product

United States

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